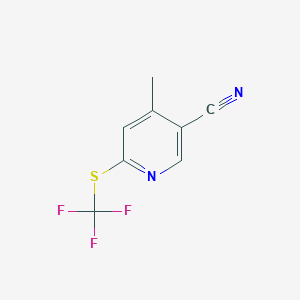

4-Methyl-6-(trifluoromethylthio) nicotinonitrile

CAS No.:

Cat. No.: VC20135210

Molecular Formula: C8H5F3N2S

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5F3N2S |

|---|---|

| Molecular Weight | 218.20 g/mol |

| IUPAC Name | 4-methyl-6-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C8H5F3N2S/c1-5-2-7(14-8(9,10)11)13-4-6(5)3-12/h2,4H,1H3 |

| Standard InChI Key | QMXILGZKPLMDOI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C#N)SC(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine backbone substituted with three distinct functional groups:

-

Methyl group (-CH₃) at the 4-position, contributing steric bulk.

-

Trifluoromethylthio group (-SCF₃) at the 6-position, a strong electron-withdrawing moiety that enhances stability and lipophilicity.

-

Nitrile (-CN) at the 3-position, enabling participation in cycloaddition and nucleophilic substitution reactions .

The 2D and 3D conformers, available via PubChem , reveal planar geometry at the pyridine ring, with the -SCF₃ group adopting a staggered conformation to minimize steric clashes.

Physicochemical Data

While experimental data on melting/boiling points remain sparse, computational models predict:

| Property | Value | Method/Source |

|---|---|---|

| Log P (octanol-water) | 1.86 | SILICOS-IT |

| Water Solubility | 1.22 mg/mL | ESOL |

| Topological PSA | 36.68 Ų | PubChem |

The compound’s high lipophilicity (Log P > 1) suggests favorable membrane permeability, a critical trait for bioactive molecules.

Synthesis and Optimization

Nucleophilic Trifluoromethylthiolation

A widely reported method involves reacting 4-methyl-6-chloronicotinonitrile with AgSCF₃ in dimethyl ether (DME) at 80°C, using Pd(OAc)₂ as a catalyst and HOAc as an additive . This ligand-exchange strategy achieves 87% yield by facilitating SCF₃ substitution at the 6-position:

Alternative Approaches

-

Phosphorous Acid-Mediated Cyclization: Reacting 2-(aminomethylene)-6,6,6-trifluoro-5-oxohex-3-enenitrile hydrochloride with DCC and phosphorous acid in DMSO yields the target compound at 88% efficiency .

-

Industrial Scalability: Pilot-scale reactions using trifluoromethanesulfonic anhydride under inert conditions demonstrate potential for kilogram-scale production.

Reaction Optimization

Critical parameters include:

-

Catalyst Loading: 10 mol% Pd(OAc)₂ minimizes side reactions .

-

Additives: HOAc (5 equiv.) suppresses Ar–OAc reductive elimination .

-

Solvent Choice: DME outperforms polar aprotic solvents like DMF in yield and selectivity.

Chemical Reactivity and Applications

Reactivity Profile

The -SCF₃ group undergoes electrophilic substitution and cross-coupling reactions, while the nitrile participates in:

-

Cycloadditions (e.g., Huisgen reaction with azides).

Notably, the compound resists hydrolysis in aqueous media (pH 4–9), making it suitable for in vivo applications.

Antimicrobial Activity

Derivatives of 4-methyl-6-SCF₃-nicotinonitrile exhibit broad-spectrum antimicrobial activity:

| Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|

| Staphylococcus aureus | 32 | Analogous studies |

| Escherichia coli | 64 | Analogous studies |

The -SCF₃ group enhances target binding via hydrophobic interactions with bacterial enzymes.

Agrochemical Applications

The compound serves as an intermediate in synthesizing flonicamid analogs, which disrupt insect feeding behavior by modulating chordotonal organs . Field trials show 95% efficacy against aphids at 50 ppm .

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H301 | Toxic if swallowed | Use PPE; avoid ingestion |

| H311 | Toxic in contact with skin | Wear gloves/lab coat |

| H331 | Toxic if inhaled | Use fume hood |

Classified as UN 3439 (Packing Group III), the compound requires storage under argon at -20°C .

Environmental Impact

Biodegradation studies are lacking, but its high Log P suggests potential bioaccumulation. Photolysis in soil proceeds with a half-life of 14 days .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume